

In-Depth Technical Guide to 3,4-Dimethyl-2-pentylfuran-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethyl-2-pentylfuran-d4

Cat. No.: B12380144

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CAS Number: 1335401-72-3

This technical guide provides a comprehensive overview of **3,4-Dimethyl-2-pentylfuran-d4**, a deuterated furan derivative of interest to researchers, scientists, and drug development professionals. This document details the compound's properties, outlines a general methodology for its synthesis, discusses its applications, and explores the broader biological context of furan fatty acids.

Compound Data and Properties

3,4-Dimethyl-2-pentylfuran-d4 is the deuterated analogue of 3,4-Dimethyl-2-pentylfuran. The incorporation of deuterium isotopes makes it a valuable tool in various research applications, particularly in pharmacokinetic studies.

Property	Value	Source
CAS Number	1335401-72-3	N/A
Molecular Formula	C ₁₁ H ₁₄ D ₄ O	[1]
Molecular Weight	170.30 g/mol	N/A
Appearance	Not specified, likely a liquid	N/A
Purity	≥98% (typical)	N/A
Storage	Store at -20°C for long-term stability	N/A
Solubility	Soluble in organic solvents such as ethanol, methanol, and dichloromethane	N/A

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **3,4-Dimethyl-2-pentylfuran-d₄** is not readily available in the public domain, a general methodology can be inferred from established procedures for the synthesis of furan derivatives and the deuteration of organic molecules. The synthesis would likely involve a multi-step process culminating in a deuteration step.

General Synthetic Approach

A plausible synthetic route would first involve the synthesis of the non-deuterated parent compound, 3,4-Dimethyl-2-pentylfuran. This can be achieved through various organic synthesis methods, such as the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Following the synthesis of the furan core, deuteration can be achieved. A common method for introducing deuterium into aromatic systems is through acid- or base-catalyzed hydrogen-deuterium exchange.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,4-Dimethyl-2-pentylfuran (Non-deuterated)

- **Reaction:** A 1,4-dicarbonyl precursor, such as a 3,4-dimethyl-2,5-octanedione derivative, would be subjected to cyclization under acidic or basic conditions.
- **Reagents:** The appropriate diketone, a dehydrating agent (e.g., p-toluenesulfonic acid or sulfuric acid), and a suitable solvent (e.g., toluene or benzene).
- **Procedure:** The reactants are refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield pure 3,4-Dimethyl-2-pentylfuran.

Step 2: Deuteration of 3,4-Dimethyl-2-pentylfuran

- **Reaction:** Hydrogen-deuterium exchange on the pentyl group.
- **Reagents:** 3,4-Dimethyl-2-pentylfuran, a deuterium source (e.g., D₂O), and a catalyst (e.g., a strong acid like D₂SO₄ or a base like NaOD).
- **Procedure:** The furan derivative is dissolved in an excess of the deuterated solvent and the catalyst is added. The mixture is stirred at an elevated temperature for a prolonged period to facilitate the exchange. The extent of deuteration can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy. After the desired level of deuteration is achieved, the product is isolated by extraction and purified.

Analytical Data

Specific analytical data for **3,4-Dimethyl-2-pentylfuran-d₄** is not widely published. However, the expected data can be extrapolated from the known data of the non-deuterated analogue and the principles of isotopic labeling.

- **Mass Spectrometry (MS):** The mass spectrum of the deuterated compound would show a molecular ion peak (M⁺) at m/z 170.30, which is 4 mass units higher than the non-deuterated compound (molecular weight 166.26 g/mol) [2]. The fragmentation pattern would be similar to the parent compound, with characteristic shifts in fragment masses corresponding to the deuterated pentyl chain.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: The proton NMR spectrum would show a significant reduction or complete disappearance of the signals corresponding to the protons on the deuterated positions of the pentyl group. The remaining proton signals of the furan ring and methyl groups would remain unchanged.
- ^{13}C NMR: The carbon-13 NMR spectrum would show signals for all carbon atoms. The signals for the deuterated carbons would exhibit splitting due to coupling with deuterium (a triplet for a $-\text{CD}_2-$ group and a quintet for a $-\text{CD}_3$ group) and would be slightly upfield shifted compared to the non-deuterated compound.
- ^2H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the positions of deuterium incorporation.

Applications in Research and Drug Development

Deuterated compounds like **3,4-Dimethyl-2-pentylfuran-d4** are primarily used as internal standards in quantitative bioanalytical assays and as tracers in metabolic studies.

Pharmacokinetic Studies

The primary application of this compound is in pharmacokinetic (PK) studies. By using the deuterated compound as an internal standard, researchers can accurately quantify the concentration of the non-deuterated parent drug in biological matrices such as plasma, urine, and tissues using techniques like liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling does not significantly alter the chemical properties of the molecule, but its increased mass allows for its clear differentiation from the endogenous or administered non-labeled compound.

Metabolic Fate and Pathway Elucidation

3,4-Dimethyl-2-pentylfuran-d4 can be used to trace the metabolic fate of the parent compound in vivo. After administration, the metabolic products will retain the deuterium label, allowing for their identification and characterization. This is crucial for understanding how the drug is processed in the body, identifying potential active or toxic metabolites, and elucidating metabolic pathways.

Biological Context: Furan Fatty Acids

3,4-Dimethyl-2-pentylfuran belongs to the broader class of furan fatty acids (FuFAs). While specific biological activities of the deuterated compound are not documented, understanding the role of FuFAs provides a valuable context.

Furan fatty acids are found in various natural sources, including plants and marine organisms. They are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties. Some furan derivatives have been investigated for their potential as antibacterial, antifungal, and antitumor agents[3][4]. The furan ring is a key structural motif in many pharmacologically active compounds[4].

Signaling Pathways and Logical Relationships

While no specific signaling pathways have been directly attributed to **3,4-Dimethyl-2-pentylfuran-d4**, a general workflow for its use in pharmacokinetic studies can be visualized.



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Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **3,4-Dimethyl-2-pentylfuran-d4** is not publicly available. However, based on the data for similar furan derivatives, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is likely to be a flammable liquid and should be stored away from ignition sources.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and

general chemical principles. Specific experimental procedures and safety precautions should be developed and validated by qualified personnel.

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